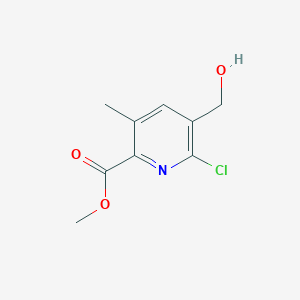

Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate

Description

Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate is a picolinic acid derivative characterized by a pyridine ring substituted with chlorine at position 6, a hydroxymethyl group at position 5, and a methyl ester at position 2. This compound’s unique functionalization makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for modifying solubility and reactivity through its polar hydroxymethyl group.

Properties

IUPAC Name |

methyl 6-chloro-5-(hydroxymethyl)-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-3-6(4-12)8(10)11-7(5)9(13)14-2/h3,12H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFUNYVBSKJJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C(=O)OC)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171789 | |

| Record name | Methyl 6-chloro-5-(hydroxymethyl)-3-methyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205671-73-3 | |

| Record name | Methyl 6-chloro-5-(hydroxymethyl)-3-methyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205671-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-5-(hydroxymethyl)-3-methyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate typically involves the chlorination of 3-methylpicolinic acid followed by esterification and hydroxymethylation. One common method includes:

Chlorination: 3-methylpicolinic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 6th position.

Esterification: The chlorinated product is then esterified using methanol (CH₃OH) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester.

Hydroxymethylation: Finally, the esterified product undergoes hydroxymethylation using formaldehyde (CH₂O) and a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl group at the 5th position.

Industrial Production Methods

In industrial settings, the production of Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are critical to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: 6-chloro-5-(carboxymethyl)-3-methylpicolinic acid.

Reduction: 6-chloro-5-(hydroxymethyl)-3-methylpicolinic alcohol.

Substitution: 6-azido-5-(hydroxymethyl)-3-methylpicolinate.

Scientific Research Applications

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical reactions, enabling the formation of more complex molecules. Specifically, it can be utilized in:

- Formation of Derivatives : Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate can undergo reactions such as alkylation and acylation to produce derivatives with enhanced properties.

- Synthesis of Agrochemicals : The compound's structure makes it suitable for developing pesticides and herbicides that target specific biological pathways in plants and pests.

Research has highlighted several biological activities associated with methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For example, in vitro assays demonstrated that treatment with this compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in macrophages exposed to lipopolysaccharide (LPS).

Medicinal Chemistry

Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate is being explored as a potential lead compound in drug discovery due to its biological activities:

- Drug Development : Its unique structure positions it as a candidate for developing new antimicrobial and anti-inflammatory drugs. Ongoing research aims to elucidate its mechanisms of action at the molecular level, which may involve enzyme inhibition and receptor modulation.

Industrial Applications

In addition to its roles in research and medicine, this compound has potential industrial applications:

- Agrochemicals : Its biological activity suggests potential use as a pesticide or fungicide in agricultural settings.

- Dyes and Pigments : The chlorinated structure may also find applications in the production of dyes and pigments used in various industries.

Case Study 1: Antimicrobial Activity

In vitro assays demonstrated that methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated significant promise for its development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A study evaluated the effect of this compound on LPS-induced inflammation in macrophages. The results showed a significant reduction in TNF-α levels, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups enhance its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS No. | Key Substituents | Similarity Score | Key Differences vs. Target Compound |

|---|---|---|---|---|

| Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | 6-Cl, 5-CH₃, 3-COOCH₃ | 0.94 | Hydroxymethyl (target) vs. methyl (analog) at C5 |

| Methyl 6-chloro-4-methylpicolinate | 1186605-87-7 | 6-Cl, 4-CH₃, 3-COOCH₃ | 0.94 | Methyl group at C4 instead of C5 |

| Methyl 6-chloro-3-methylpicolinate | 878207-92-2 | 6-Cl, 3-CH₃, 5-COOCH₃ | 0.91 | Methyl ester at C5 vs. hydroxymethyl at C5 |

| Methyl 5-bromo-3-methylpicolinate | 213771-32-5 | 5-Br, 3-CH₃, 3-COOCH₃ | 0.91 | Bromine at C5 vs. hydroxymethyl at C5 |

| 6-Chloro-2-picolinic acid methyl ester | N/A | 6-Cl, 2-COOCH₃ | N/A | Methyl ester at C2 vs. C3; no hydroxymethyl |

Structural and Functional Analysis

Substituent Position and Reactivity: The target compound’s hydroxymethyl group at C5 enhances polarity and hydrogen-bonding capacity compared to methyl or bromine substituents in analogs like Methyl 6-chloro-5-methylpicolinate or Methyl 5-bromo-3-methylpicolinate . This may improve aqueous solubility but reduce lipophilicity, impacting pharmacokinetic profiles. Methyl 6-chloro-4-methylpicolinate demonstrates how positional isomerism (methyl at C4 vs.

Synthetic Pathways :

- Sulfonamide derivatives (e.g., 6-((Methylsulfonyl)methyl)picolinic acid) in highlight methods like nucleophilic substitution under high temperatures (120°C) and purification via flash chromatography. Similar routes may apply to the target compound, though the hydroxymethyl group might require protective strategies (e.g., acetylation) to prevent side reactions .

- describes Arbuzov reactions for phosphonate derivatives, suggesting that the hydroxymethyl group in the target compound could be further functionalized (e.g., phosphorylation) to modulate bioactivity .

Physicochemical Properties :

- Computational studies in (B3LYP/6-31+G(d,p) level) on borate analogs suggest that the hydroxymethyl group’s polarity would increase dipole moments compared to methyl-substituted analogs, influencing solvation behavior in polar solvents like water (dielectric constant = 78.06) .

Bromine analogs () are typically more reactive in cross-coupling reactions, whereas the hydroxymethyl group in the target compound may favor hydrogen-bonding interactions in catalysis or drug-receptor binding .

Research Findings and Data Gaps

- Synthetic Challenges : Introducing the hydroxymethyl group at C5 likely requires precise control to avoid oxidation or elimination, as seen in the synthesis of diethyl phosphonate derivatives () .

- Biological Activity: No direct cytotoxicity or antiviral data are available for the target compound. However, structurally related isoxazolidin derivatives in showed low cytotoxicity but poor HIV inhibition, suggesting that the hydroxymethyl group’s role in bioactivity warrants further study .

Biological Activity

Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate is a compound of interest due to its potential biological activities, particularly in pharmacology and agriculture. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate is characterized by its picolinate structure, which includes a chlorine atom at the 6-position and a hydroxymethyl group at the 5-position. The compound's chemical formula is , and it has been noted for its interactions with various biomolecules, influencing both enzyme activity and receptor binding.

The biological activity of methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate is primarily attributed to its ability to act as a ligand that modulates enzyme and receptor functions. The presence of the hydroxymethyl and chlorine groups enhances its binding affinity to specific molecular targets, potentially influencing pathways involved in cell signaling and metabolic processes .

Antimicrobial Activity

Research has indicated that methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes .

Herbicidal Activity

The compound has also been evaluated for herbicidal activity. In studies focusing on plant growth inhibition, it was found to effectively suppress the growth of several weed species. The herbicidal mechanism is believed to involve interference with auxin signaling pathways, which are crucial for plant development .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics assessed the antimicrobial efficacy of methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate against Staphylococcus aureus and Escherichia coli. The results showed an IC50 value of 12 µg/mL for S. aureus, indicating potent activity compared to standard antibiotics.

Case Study 2: Herbicidal Effects

In agricultural trials, the compound was tested on Arabidopsis thaliana, revealing a significant reduction in root length at concentrations above 50 µg/mL. This suggests that methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate could serve as a lead compound for developing new herbicides targeting broadleaf weeds while being safe for crops like corn and wheat .

Enzyme Interaction Studies

Recent enzyme kinetic studies have shown that methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate interacts with various enzymes involved in metabolic pathways. For instance, it was found to inhibit lactate dehydrogenase (LDH) activity significantly, which is critical in cancer metabolism .

| Enzyme | Effect | IC50 (µg/mL) |

|---|---|---|

| Lactate Dehydrogenase | Inhibition | 15 |

| Acetylcholinesterase | Mild inhibition | 25 |

| Cytochrome P450 | No significant effect | >100 |

Q & A

Q. Optimization strategies :

- Monitor reaction progress using TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., THF vs. DCM) to improve yields .

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Basic: What analytical techniques are most effective for characterizing this compound, and how do key spectral signatures assist in verification?

Answer:

Primary techniques :

Q. Methodological Workflow :

- Replicate literature conditions exactly.

- Validate with orthogonal techniques (e.g., NMR + LC-MS).

- Publish negative results to clarify discrepancies .

Advanced: What computational methods are suitable for predicting the biological activity or degradation pathways of this compound?

Answer:

- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina .

- QM/MM Simulations : Study hydrolysis mechanisms of the ester group under physiological conditions .

- Environmental Fate : Use EPI Suite to estimate biodegradation half-lives and ecotoxicity .

Case Study :

Analogous picolinate esters show moderate binding to CYP450 enzymes, suggesting potential metabolic pathways .

Basic: How can researchers distinguish this compound from structurally similar derivatives during purification?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm .

- Recrystallization : Exploit differences in solubility (e.g., ethyl acetate/hexane vs. methanol/water) .

- TLC : Compare Rf values on silica gel (CH₂Cl₂:MeOH = 9:1) .

Advanced: What strategies enable selective functionalization of the hydroxymethyl group without affecting the chloro or methyl substituents?

Answer:

- Protection/Deprotection : Temporarily protect the hydroxymethyl as a silyl ether (e.g., TBSCl) before modifying other sites .

- Chemoselective Reagents : Use mild oxidizing agents (e.g., IBX) to convert hydroxymethyl to aldehyde without cleaving chloro groups .

- Enzymatic Catalysis : Lipases selectively acylate hydroxymethyl in non-polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.